7-Phenyl-8-oxa-1-azabicyclo[5.2.1]decane-9,10-dione
Overview
Description
7-Phenyl-8-oxa-1-azabicyclo[5.2.1]decane-9,10-dione, commonly known as tropane, is a bicyclic organic compound with a nitrogen atom and an oxygen atom in its structure. It is a crucial intermediate in the synthesis of various pharmaceuticals and natural products, such as cocaine and atropine. The unique structure of tropane makes it a potent molecule for scientific research applications, including medicinal chemistry, pharmacology, and neuroscience.
Mechanism Of Action
The mechanism of action of tropane derivatives involves the inhibition of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain. Acetylcholine is a neurotransmitter that plays a critical role in cognitive function, memory, and muscle control. By increasing the levels of acetylcholine, tropane derivatives can improve cognitive function and memory and reduce muscle spasms and tremors.
Biochemical And Physiological Effects
Tropane derivatives have been shown to have a range of biochemical and physiological effects, including the inhibition of acetylcholinesterase, the increase in the levels of acetylcholine in the brain, the improvement of cognitive function and memory, and the reduction of muscle spasms and tremors. Tropane derivatives have also been shown to have anti-inflammatory and antioxidant properties, which may have potential therapeutic applications in the treatment of various diseases.
Advantages And Limitations For Lab Experiments
The advantages of using tropane derivatives in scientific research include their potent inhibitory activity against acetylcholinesterase, their ability to increase the levels of acetylcholine in the brain, and their potential therapeutic applications in the treatment of neurological disorders. However, the synthesis of tropane derivatives can be a complex and time-consuming process, and the purification of tropane derivatives can be challenging due to their high reactivity and sensitivity to air and moisture.
Future Directions
There are several potential future directions for the research and development of tropane derivatives. One area of focus is the development of tropane derivatives with improved potency and selectivity for acetylcholinesterase inhibition. Another area of focus is the investigation of the potential therapeutic applications of tropane derivatives in the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, the development of tropane derivatives with improved pharmacokinetic properties, such as increased brain penetration and reduced toxicity, could have significant implications for the treatment of neurological disorders.
Synthesis Methods
The synthesis of tropane involves the reaction of tropinone with a phenylhydrazine derivative in the presence of a reducing agent. The reaction mechanism involves the formation of an intermediate hydrazone, which undergoes cyclization to form the bicyclic tropane structure. The synthesis of tropane is a complex process that requires careful control of reaction conditions and purification steps to achieve high yields and purity.
Scientific Research Applications
Tropane has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Tropane derivatives have been developed as potent inhibitors of acetylcholinesterase, an enzyme that plays a critical role in the breakdown of acetylcholine in the brain. By inhibiting acetylcholinesterase, tropane derivatives can increase the levels of acetylcholine in the brain, which can improve cognitive function and memory.
properties
IUPAC Name |
7-phenyl-8-oxa-1-azabicyclo[5.2.1]decane-9,10-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c16-12-14(11-7-3-1-4-8-11)9-5-2-6-10-15(12)13(17)18-14/h1,3-4,7-8H,2,5-6,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHTPNSZLWPWZLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C(=O)N(CC1)C(=O)O2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30923511 | |
Record name | 7-Phenyl-8-oxa-1-azabicyclo[5.2.1]decane-9,10-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30923511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Phenyl-8-oxa-1-azabicyclo[5.2.1]decane-9,10-dione | |
CAS RN |
120666-79-7 | |
Record name | 7-Phenyl-9,10-dioxo-1-aza-8-oxabicyclo(5.2.1)decane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120666797 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Phenyl-8-oxa-1-azabicyclo[5.2.1]decane-9,10-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30923511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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